
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound with the molecular formula C26H54N2O3. This compound belongs to the class of diazacyclopentadecanes, which are known for their ability to form stable complexes with various metal ions. The presence of three oxygen atoms and two nitrogen atoms in the ring structure allows for versatile coordination chemistry, making it a valuable compound in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,10-trioxa-7,13-diazacyclopentadecane with octyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted diazacyclopentadecane derivatives.
科学研究应用
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of metal-based drugs.
相似化合物的比较
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but without the octyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of octyl groups.
Uniqueness
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of octyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and sensor development.
属性
CAS 编号 |
803683-02-5 |
|---|---|
分子式 |
C26H54N2O3 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C26H54N2O3/c1-3-5-7-9-11-13-15-27-17-21-29-22-18-28(16-14-12-10-8-6-4-2)20-24-31-26-25-30-23-19-27/h3-26H2,1-2H3 |
InChI 键 |
ZNYDOJREJJWXGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1CCOCCN(CCOCCOCC1)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


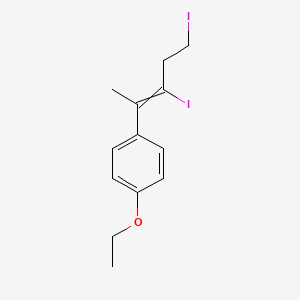
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)


![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)

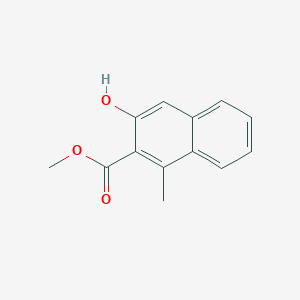
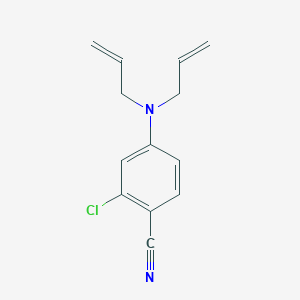
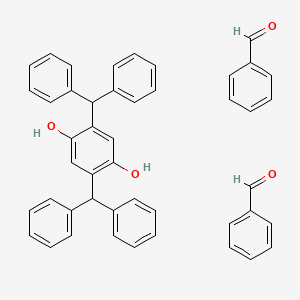

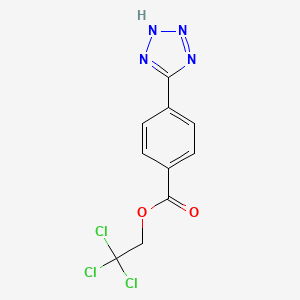
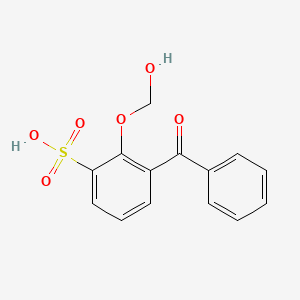

![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
